molecular formula C17H18N2O5 B13715148 3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide

3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide

Cat. No.: B13715148
M. Wt: 330.33 g/mol
InChI Key: KWRXFYRQNOYTKL-UHFFFAOYSA-N
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Description

3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide is a complex organic compound with a unique structure that includes a hydroxyethyl group, a nitrophenoxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide typically involves multiple steps, including nitration, etherification, and amidation reactions. The starting materials often include 2-nitrophenol, which undergoes etherification with an appropriate hydroxyethyl derivative. This intermediate is then subjected to amidation with N,N-dimethylbenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. The purification process may involve recrystallization, chromatography, or other separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyethyl and nitrophenoxy groups may interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide: shares similarities with other nitrophenoxy and hydroxyethyl derivatives, such as:

Uniqueness

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

3-[5-(1-hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide

InChI

InChI=1S/C17H18N2O5/c1-11(20)12-7-8-15(19(22)23)16(10-12)24-14-6-4-5-13(9-14)17(21)18(2)3/h4-11,20H,1-3H3

InChI Key

KWRXFYRQNOYTKL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)O

Origin of Product

United States

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